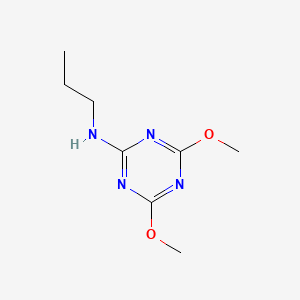
4,6-dimethoxy-N-propyl-1,3,5-triazin-2-amine
Overview
Description
4,6-dimethoxy-N-propyl-1,3,5-triazin-2-amine, also known as DPT, is a synthetic chemical compound that belongs to the class of tryptamines. It was first synthesized in the 1970s by Alexander Shulgin and has since been used for various scientific research purposes. The compound is known for its psychoactive properties and has been studied extensively for its potential therapeutic applications.
Mechanism of Action
The exact mechanism of action of 4,6-dimethoxy-N-propyl-1,3,5-triazin-2-amine is not fully understood. However, it is believed to work by binding to serotonin receptors in the brain, which are involved in regulating mood, appetite, and sleep. This compound is also known to increase the levels of certain neurotransmitters, such as dopamine and norepinephrine, which are involved in the regulation of mood and motivation.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been found to increase heart rate and blood pressure, as well as cause changes in body temperature and respiratory rate. The compound has also been shown to affect the levels of various neurotransmitters in the brain, which can lead to changes in mood, perception, and behavior.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4,6-dimethoxy-N-propyl-1,3,5-triazin-2-amine in lab experiments is its relatively simple synthesis process. The compound is also relatively stable and can be stored for extended periods of time. However, one of the limitations of using this compound is its psychoactive properties, which can make it difficult to control for certain variables in experiments.
Future Directions
There are several potential future directions for research involving 4,6-dimethoxy-N-propyl-1,3,5-triazin-2-amine. One area of interest is its potential use in the treatment of addiction. Studies have shown that this compound may be effective in reducing drug-seeking behavior in rodents, and further research is needed to investigate its potential use in humans. Another area of interest is its potential use in the treatment of depression and anxiety. Studies have shown that this compound may be effective in reducing symptoms of these conditions, and further research is needed to investigate its potential therapeutic applications. Finally, this compound may also be useful in the development of new drugs with similar chemical structures and potential therapeutic applications.
Scientific Research Applications
4,6-dimethoxy-N-propyl-1,3,5-triazin-2-amine has been used in various scientific research studies to investigate its potential therapeutic applications. It has been studied for its effects on the central nervous system and has shown promise in the treatment of depression, anxiety, and addiction. The compound has also been investigated for its potential use in the treatment of cancer and other diseases.
properties
IUPAC Name |
4,6-dimethoxy-N-propyl-1,3,5-triazin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O2/c1-4-5-9-6-10-7(13-2)12-8(11-6)14-3/h4-5H2,1-3H3,(H,9,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYDPJUNIVPXOCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=NC(=NC(=N1)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-amino-N-(4-bromophenyl)-4,6-bis(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4711030.png)
![4-bromo-N-{[4-methyl-5-({2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B4711039.png)
![2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-9-(1,1-dimethylpropyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4711043.png)

![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-N'-(1-phenylethyl)thiourea](/img/structure/B4711058.png)
![ethyl 2-(butylamino)-4-({[3-cyano-4-cyclopropyl-6-(difluoromethyl)-2-pyridinyl]thio}methyl)-1,3-thiazole-5-carboxylate](/img/structure/B4711075.png)
![N-1,3-benzodioxol-5-yl-2-[3-(4-morpholinylcarbonothioyl)-1H-indol-1-yl]acetamide](/img/structure/B4711082.png)
![4-methyl-1-({3-[5-(3-nitrophenyl)-1,3,4-oxadiazol-2-yl]phenyl}sulfonyl)piperidine](/img/structure/B4711089.png)
![N-(2-ethoxyphenyl)-N'-[1-(2-pyridinyl)ethyl]urea](/img/structure/B4711106.png)

![N-(2-furylmethyl)-1-methyl-4-{[3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanoyl]amino}-1H-pyrazole-3-carboxamide](/img/structure/B4711116.png)

![N-cyclopropyl-2-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4711140.png)
